molecular formula C14H9BrCl2O B8726165 2-(4-Bromophenyl)-1-(2,4-dichlorophenyl)ethanone CAS No. 605670-75-5

2-(4-Bromophenyl)-1-(2,4-dichlorophenyl)ethanone

Cat. No. B8726165
M. Wt: 344.0 g/mol
InChI Key: UAKMYTXDYUZDNP-UHFFFAOYSA-N
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Patent
US07342032B2

Procedure details

Part B; 3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)acrylic acid (26.55 gram, 71 mmol) is dissolved in anhydrous toluene (130 mL) and the resulting solution is cooled to 0° C. Triethylamine (7.40 gram, 73 mmol) and diphenylphosphoryl azide (19.8 gram, 72 mmol) are successively added and the resulting mixture Is stirred at 0° C. for 20 minutes and 150 minutes at room temperature. The reaction mixture is poured into water and extracted three times with diethyl ether. The collected organic layers are dried over MgSO4 and the diethyl ether Is removed in vacuo. The resulting toluene layer is slowly added to refluxing toluene (150 mL). t-Butanol is added after 90 minutes and heating at reflux temperature is continued for 1 hour, followed by slow addition of concentrated hydrochloric acid (5 mL). After stirring the resulting solution overnight at 90° C. it is allowed to attain room temperature, washed twice with water, dried over MgSO4, filtered and evaporated in vacuo to give a yellow oil. This oil is crystallised from n-hexane to give 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)ethanone (14.72 gram, 60% yield). Melting point: 69-70° C.
Name
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)acrylic acid
Quantity
26.55 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[C:9]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[Cl:20])C(O)=O)=[CH:4][CH:3]=1.C(N(CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:35])C=CC=CC=1.O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[Cl:20])=[O:35])=[CH:4][CH:3]=1

Inputs

Step One
Name
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)acrylic acid
Quantity
26.55 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=C(C(=O)O)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture Is stirred at 0° C. for 20 minutes and 150 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layers are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the diethyl ether Is removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting toluene layer is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing toluene (150 mL)
ADDITION
Type
ADDITION
Details
t-Butanol is added after 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
WAIT
Type
WAIT
Details
is continued for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
followed by slow addition of concentrated hydrochloric acid (5 mL)
STIRRING
Type
STIRRING
Details
After stirring the resulting solution overnight at 90° C. it
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This oil is crystallised from n-hexane

Outcomes

Product
Details
Reaction Time
150 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.72 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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